3,4-Dihydroxycinnamic Acid Phenethyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxycinnamic Acid Phenethyl Ester typically involves the esterification of caffeic acid with phenethyl alcohol. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial biosynthesis. For instance, Escherichia coli can be genetically engineered to produce caffeic acid, which is then esterified with phenethyl alcohol to yield the desired compound . This method offers a sustainable and scalable alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxycinnamic Acid Phenethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction reactions can convert it into dihydrocaffeic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeic acid derivatives.
Substitution: Various substituted phenethyl esters.
Scientific Research Applications
3,4-Dihydroxycinnamic Acid Phenethyl Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydroxycinnamic Acid Phenethyl Ester involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: The parent compound, which also exhibits antioxidant and anti-inflammatory properties.
Ferulic Acid: Another phenolic acid with similar antioxidant properties but different structural features.
Chlorogenic Acid: A conjugate of caffeic acid and quinic acid, known for its antioxidant activity.
Uniqueness
3,4-Dihydroxycinnamic Acid Phenethyl Ester is unique due to its ester linkage, which enhances its lipophilicity and bioavailability compared to its parent compound, caffeic acid . This structural modification allows it to interact more effectively with cellular membranes and exert its biological effects .
Properties
IUPAC Name |
2-phenylethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040987 | |
Record name | Caffeic acid phenethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104594-70-9 | |
Record name | Caffeic acid phenethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104594-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caffeic acid phenethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl 3,4-dihydroxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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